N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
Description
N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound featuring a bifuran moiety and a 1,2,3-triazole carboxamide group. The bifuran unit (two fused furan rings) serves as a π-conjugated linker, while the 1-methyl-1H-1,2,3-triazole-4-carboxamide group provides a polar, hydrogen-bonding-capable scaffold. Its synthesis likely involves amide coupling between a bifuran-containing amine and a triazole-carboxylic acid derivative, analogous to methods described for related compounds .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)furan-2-yl]methyl]-1-methyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O3/c1-17-8-10(15-16-17)13(18)14-7-9-4-5-12(20-9)11-3-2-6-19-11/h2-6,8H,7H2,1H3,(H,14,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLTNKHVJFPCHRD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC2=CC=C(O2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common approach starts with the preparation of the bifuran moiety, which can be synthesized from 2,2’-bifuran . The bifuran is then functionalized at the 5-position with a suitable protecting group, such as a bulky silyl group . This is followed by the formation of the triazole ring through a cycloaddition reaction involving an azide and an alkyne . The final step involves coupling the bifuran moiety with the triazole ring to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cycloaddition step and the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The bifuran moiety can be oxidized to form quinone derivatives.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
Anticancer Activity
The 1,2,3-triazole moiety is well-known for its role in medicinal chemistry, particularly in the development of anticancer agents. Studies have shown that derivatives of triazole exhibit varying degrees of cytotoxicity against different cancer cell lines. For instance, compounds similar to N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide have demonstrated an ability to inhibit cell growth across multiple cancer types, with IC50 values ranging from 1.02 to 74.28 μM .
Table 1: Anticancer Activity of Triazole Derivatives
| Compound Type | Cancer Cell Lines | IC50 (μM) | Mechanism |
|---|---|---|---|
| Triazole Derivative | MCF-7 (Breast) | 10 - 20 | Cell cycle arrest in G0/G1 phase |
| Triazole Hybrid | HT-29 (Colon) | < 1 | Inhibition of proliferation |
| Triazole Conjugate | MOLT-4 (Leukemia) | 0.8 | Induction of apoptosis |
Antimicrobial Properties
Beyond anticancer activity, triazole compounds are also recognized for their antimicrobial effects. The sulfonamide group present in some derivatives allows for interaction with bacterial enzymes, leading to inhibition of bacterial growth. This property suggests potential applications in treating bacterial infections .
Synthesis and Structural Insights
The synthesis of this compound involves several steps that emphasize the importance of the bifuran and triazole moieties. The compound can be synthesized through a reaction involving azides and alkynes or via click chemistry methods that facilitate the formation of the triazole ring under mild conditions.
Table 2: Synthesis Pathways
| Step | Reagent/Condition | Outcome |
|---|---|---|
| Step 1 | Bifuran derivative + Azide | Formation of triazole |
| Step 2 | Cyclization under heat | Completion of synthesis |
| Step 3 | Purification via chromatography | Pure this compound |
Case Studies and Research Findings
Several studies have investigated the biological applications of triazole derivatives:
Case Study: Anticancer Efficacy
In a study by Luan et al., various 1,2,3-triazole derivatives were synthesized and tested for their anticancer properties against six different cancer cell lines. The findings indicated that certain compounds exhibited significant cytotoxicity and could serve as leads for developing new anticancer drugs .
Case Study: Antimicrobial Activity
Research conducted by Gholampour et al. explored the synthesis of novel triazole hybrids with enhanced antimicrobial properties. These compounds showed promising results against both gram-positive and gram-negative bacteria, indicating their potential as therapeutic agents in infectious disease treatment .
Mechanism of Action
The mechanism of action of N-([2,2’-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The bifuran moiety can interact with electron-rich sites, while the triazole ring can form hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Polarizability and π-Linker Effects
The compound’s polarizability, a critical property for nonlinear optical materials, is quantified by its second-rank tensor <α> value of 645.71 atomic units (a.u.) . This places it within a series of design compounds (DPTM series) with varying π-linkers:
| Compound | First π-Linker | Second π-Linker | <α> (a.u.) |
|---|---|---|---|
| DPTM-5 | 5,5′-dimethyl-2,2′-bifuran | 2,5-dimethylfuran | 677.51 |
| DPTM-6 | 5,5′-dimethyl-2,2′-bifuran | 2,5-dimethyloxazole | 668.19 |
| Target | [2,2'-bifuran]-5-ylmethyl | 1-methyl-1H-1,2,3-triazole | 645.71 |
| DPTM-3 | 2,5-dimethyloxazolo[5,4-d]oxazole | 2,5-dimethylfuran | 640.19 |
Key Observations :
- The target compound’s <α> is ~5% lower than DPTM-5 and DPTM-6, which share a 5,5′-dimethyl-2,2′-bifuran first linker. This suggests that the [2,2'-bifuran]-5-ylmethyl group in the target may offer reduced conjugation compared to the dimethylated bifuran in DPTM-5/6 .
- The second π-linker (1-methyl-1H-1,2,3-triazole) likely contributes less to polarizability than dimethylfuran or dimethyloxazole due to its smaller aromatic system and electron-withdrawing nature.
Structural Analogues in Triazole Carboxamides
The 1,2,3-triazole-4-carboxamide moiety is shared with other derivatives, but substituent variations significantly alter properties:
Key Observations :
- The target’s bifuran linker distinguishes it from sulfamoylamino- or aryl-substituted analogues, likely improving π-π stacking interactions in solid-state applications .
- The 1-methyl group on the triazole may reduce metabolic degradation compared to unsubstituted triazoles, though this is speculative without direct data.
Key Observations :
Biological Activity
N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by its unique structure, which includes a triazole ring and a bifuran moiety. The molecular formula is with a molecular weight of approximately 229.24 g/mol. The presence of the bifuran unit contributes to the compound's biological properties by enhancing its interaction with various biological targets.
This compound exhibits its biological activity primarily through:
- Enzyme Inhibition : The triazole moiety can mimic natural substrates and inhibit enzymes involved in critical biological pathways.
- Binding Affinity : The bifuran structure enhances binding affinity to target proteins, potentially increasing the selectivity and potency of the compound against specific enzymes or receptors.
Biological Activities
Research has demonstrated that this compound possesses a range of biological activities:
- Anticancer Activity : Preliminary studies indicate that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance:
-
Antimicrobial Properties : The compound has shown promising results against a variety of pathogens:
- It demonstrated moderate antibacterial activity against Gram-positive and Gram-negative bacteria.
- Antifungal activity was also noted in preliminary assays against Candida species.
- Anti-inflammatory Effects : Research suggests that it may modulate inflammatory pathways, potentially through inhibition of cyclooxygenase enzymes (COX), which are key players in inflammation .
Case Studies
Several studies have investigated the biological effects of this compound:
Study 1: Anticancer Activity
A study evaluated the compound's effect on various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 5.6 |
| MCF7 | 7.8 |
| A549 (lung cancer) | 9.0 |
| Caco-2 (colon cancer) | 11.5 |
This data indicates a promising profile for further development as an anticancer agent.
Study 2: Antimicrobial Efficacy
In another study focusing on antimicrobial activity:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
These findings suggest potential applications in treating infections caused by these pathogens.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-([2,2'-bifuran]-5-ylmethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide?
Answer:
The synthesis of triazole-carboxamide derivatives typically involves multi-step reactions. For analogous compounds, key steps include:
- Condensation reactions between furan-containing aldehydes and triazole precursors.
- Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) to form the triazole core .
- Amide coupling using carbodiimide reagents (e.g., EDC/HOBt) to attach the bifuran-methyl group to the triazole-carboxamide scaffold .
Example workflow:
Synthesize the 2,2'-bifuran-5-ylmethylamine intermediate via Suzuki-Miyaura coupling or direct alkylation.
Prepare the 1-methyl-1H-1,2,3-triazole-4-carboxylic acid via cyclization of acyl hydrazides.
Couple intermediates via peptide coupling agents in anhydrous DMF or THF .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Answer:
Key methods include:
- 1H/13C NMR : Confirm regiochemistry of the triazole ring and bifuran substituents. Use deuterated DMSO or CDCl₃ to resolve coupling constants (e.g., J = 5–7 Hz for triazole protons) .
- High-resolution mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) with <2 ppm error.
- HPLC-PDA : Assess purity (>95%) using C18 columns and acetonitrile/water gradients .
- FTIR : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and triazole ring vibrations (~1450 cm⁻¹) .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Answer:
- Solvent selection : Replace DMF with less polar solvents (e.g., THF) to reduce side reactions in amide coupling .
- Catalyst screening : Test Pd catalysts (e.g., Pd(PPh₃)₄) for bifuran intermediate synthesis to improve cross-coupling efficiency .
- Ultrasonic activation : Apply ultrasound (40 kHz, 4 hours) to accelerate heterocycle formation, as shown in similar triazole syntheses (yield increase from 61% to >80%) .
- Workup protocols : Use flash chromatography with ethyl acetate/hexane gradients (3:7 to 7:3) to isolate pure product .
Advanced: How should researchers resolve contradictions in reported enzyme inhibition data (e.g., IC50 variability)?
Answer:
- Assay standardization : Validate protocols using positive controls (e.g., acetazolamide for carbonic anhydrase) and consistent substrate concentrations .
- Structural analogs : Compare inhibition profiles of methyl-triazole vs. phenyl-triazole derivatives to identify substituent effects .
- Molecular dynamics (MD) : Simulate binding modes with enzymes (e.g., HDAC or PDE) to rationalize activity differences across studies .
Basic: What are the hypothesized biological targets for this compound?
Answer:
Based on structural analogs, potential targets include:
- Carbonic anhydrase IX/XII : Triazole-carboxamides show selective inhibition (IC50 ~10–50 nM) in hypoxic cancer models .
- Histone deacetylases (HDACs) : Bifuran groups may enhance hydrophobic interactions with HDAC active sites .
- Bacterial enzymes : The triazole core disrupts microbial cell wall synthesis via penicillin-binding protein inhibition .
Advanced: What computational strategies can predict the compound’s pharmacokinetic properties?
Answer:
- QSAR modeling : Train models on PubChem datasets to predict logP, solubility, and bioavailability .
- Docking simulations : Use AutoDock Vina with HDAC2 (PDB: 4LXZ) to prioritize derivatives with improved binding affinity .
- ADMET prediction : Employ SwissADME or ADMETLab 2.0 to assess CYP450 metabolism and blood-brain barrier permeability .
Advanced: How can solubility and bioavailability challenges be addressed?
Answer:
- Prodrug design : Introduce phosphate or ester groups on the bifuran moiety for pH-sensitive release .
- Nanoparticle encapsulation : Use PLGA nanoparticles (100–200 nm) to enhance aqueous dispersion (tested via dynamic light scattering) .
- Co-crystallization : Screen co-formers (e.g., succinic acid) to improve dissolution rates .
Basic: What stability considerations are critical for long-term storage?
Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
